Thietan-3-amine hydrobromide
Description
Significance of Four-Membered Heterocycles in Contemporary Organic Chemistry
Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are increasingly recognized for their valuable contributions to modern organic chemistry. nih.govchemshuttle.com Historically, these small, strained ring systems were often considered as reactive and unstable intermediates. smolecule.com However, this inherent ring strain is now harnessed to drive unique chemical transformations and to introduce conformational rigidity in larger molecules. beilstein-journals.org
In medicinal chemistry, the incorporation of four-membered heterocycles into drug candidates has been shown to favorably modulate physicochemical properties. These motifs can act as bioisosteres for more common functional groups, such as gem-dimethyl or carbonyl groups, while introducing three-dimensionality, which can enhance binding to biological targets and improve pharmacokinetic profiles. Their compact nature also allows for the exploration of novel chemical space in drug discovery programs.
The synthesis of these strained rings has been a subject of extensive research, with various methods developed to construct these valuable scaffolds. nih.gov Strategies often involve cyclization reactions, such as intramolecular nucleophilic substitutions, and cycloadditions. smolecule.com The continued development of efficient synthetic routes to four-membered heterocycles remains an active area of research, driven by their growing importance in pharmaceuticals and materials science. nih.gov
Thietanes as Privileged Scaffolds and Intermediates in Organic Synthesis
Among the four-membered heterocycles, thietanes, which contain a sulfur atom, have emerged as privileged scaffolds in organic synthesis. The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of biological receptor. The thietane (B1214591) ring, with its unique electronic and conformational properties, fits this description and has been incorporated into a variety of biologically active compounds.
Thietanes serve as versatile intermediates for the synthesis of other sulfur-containing molecules. smolecule.com The ring strain of the thietane nucleus allows for controlled ring-opening reactions, providing access to a range of functionalized acyclic and heterocyclic compounds that would be challenging to prepare through other methods. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, expanding the chemical diversity of the resulting molecules.
The synthesis of the thietane ring itself can be achieved through several established routes, including the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source and the ring expansion of thiiranes (three-membered sulfur heterocycles). smolecule.com These methods provide access to a variety of substituted thietanes, which can then be further elaborated into more complex molecular architectures. smolecule.com
Table 1: Common Synthetic Approaches to the Thietane Ring
| Synthetic Method | Starting Materials | Key Features |
| Cyclic Thioetherification | 1,3-Dihaloalkanes and a sulfide source (e.g., sodium sulfide) | A traditional and widely used method for forming the thietane backbone. smolecule.com |
| Intramolecular Nucleophilic Displacement | 3-Halothiols or their derivatives | A reliable method for constructing the thietane ring through internal cyclization. |
| Ring Expansion of Thiiranes | Thiiranes and a suitable reagent (e.g., dimethyloxosulfonium methylide) | Allows for the conversion of three-membered rings to four-membered rings. |
| [2+2] Cycloaddition | A thione and an alkene (Thia-Paternò–Büchi reaction) | A photochemical method that can be used to generate highly substituted thietanes. |
Overview of Thietan-3-amine (B45257) Derivatives in Academic Research
Thietan-3-amine, and by extension its hydrobromide salt, is a particularly valuable derivative within the thietane family. The presence of a primary amine group at the 3-position provides a convenient handle for further functionalization, allowing for the facile introduction of a wide range of substituents through reactions such as acylation, alkylation, and arylation. This versatility makes thietan-3-amine a key building block for creating libraries of diverse compounds for screening in drug discovery programs.
Research has shown that derivatives of thietan-3-amine exhibit a broad spectrum of biological activities. The unique combination of the strained thietane ring and the functionalizable amino group has led to the development of compounds with potential applications in various therapeutic areas. For instance, some thietan-3-amine derivatives have been investigated for their utility in the development of novel therapeutic agents.
The synthesis of thietan-3-amine itself can be accomplished through various routes, including the reduction of thietan-3-one (B1315229) oxime or the direct amination of a suitable thietan-3-yl precursor. The hydrobromide salt is a stable, solid form of the amine, which is often preferred for storage and handling due to its increased stability and ease of weighing compared to the free base. The formation of such salts is a common strategy in medicinal chemistry to improve the physicochemical properties of amine-containing compounds.
Table 2: Selected Research on Thietan-3-amine Derivatives
| Research Focus | Key Findings |
| Synthesis of Novel Derivatives | The amino group of thietan-3-amine allows for the synthesis of a wide array of amides, sulfonamides, and other derivatives, expanding the chemical space for biological screening. |
| Medicinal Chemistry Applications | Thietan-3-amine derivatives have been incorporated into molecules targeting a range of biological pathways. |
| Conformational Analysis | The rigid four-membered ring of thietan-3-amine derivatives provides a defined orientation of substituents, which is advantageous for structure-activity relationship (SAR) studies. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
thietan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWLNHQBDHXNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693516 | |
| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-99-8 | |
| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Thietan 3 Amine and Its Functionalized Derivatives
Strategies for Thietane (B1214591) Ring Construction
Intramolecular Cyclization Approaches
Intramolecular cyclization remains one of the most common strategies for constructing the thietane backbone, typically by forming a carbon-sulfur bond.
Intramolecular nucleophilic thioetherification involves the cyclization of a linear substrate containing a thiol or thiolate nucleophile and a suitable electrophilic site, typically a carbon atom bearing a leaving group at the γ-position. nih.gov A classic example is the cyclization of 3-mercaptoalkyl halides or sulfonates. beilstein-journals.org A more direct route is the thioetherification of γ-mercaptoalkanols. nih.gov For instance, the Mitsunobu reaction can be employed to facilitate the cyclization of γ-mercaptoalkanols to form the thietane ring. beilstein-journals.org Another powerful method involves the ring-opening of a three-membered heterocycle, such as an epoxide, with a sulfur nucleophile, which is then followed by an intramolecular displacement to form the thietane ring. nih.gov For example, the reaction of 2-(1-haloalkyl)oxiranes with a sulfur source like ammonium (B1175870) monothiocarbamates generates a γ-halo-β-hydroxyalkanethiol intermediate, which subsequently cyclizes to yield thietan-3-ol (B1346918) derivatives. beilstein-journals.org
The oldest and most traditional method for thietane synthesis involves the reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfide (B99878) nucleophile. nih.gov This double nucleophilic displacement is typically carried out using 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with a source such as sodium sulfide (Na₂S). beilstein-journals.orgnih.gov While widely applicable, this method is most suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.orgnih.gov Its utility is limited for synthesizing more sterically hindered derivatives, such as 2,2,4-trisubstituted or 2,2,4,4-tetrasubstituted thietanes, due to competing elimination reactions. beilstein-journals.orgnih.gov
| Starting Material | Reagent | Product Type | Reference |
| 1,3-Dihaloalkanes | Sodium Sulfide | Substituted Thietanes | nih.gov |
| Alkane-1,3-diol Disulfonates | Sodium Sulfide | Substituted Thietanes | beilstein-journals.org |
| 3,3-bis(chloromethyl)oxetane | Thiourea, then KOH | Spirocyclic Thietane | beilstein-journals.org |
Ring Expansion and Contraction Reactions
Alternative strategies to direct cyclization involve altering the ring size of existing cyclic structures.
Ring Expansion: The expansion of three-membered thiirane (B1199164) (episulfide) rings is a facile and increasingly utilized method for thietane synthesis. beilstein-journals.orgrsc.org A common approach involves the reaction of thiiranes with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride. rsc.orgresearchgate.net The mechanism proceeds via a nucleophilic ring-opening of the thiirane, followed by an intramolecular cyclization to furnish the four-membered thietane ring. rsc.org This method provides an efficient pathway to thietanes from readily available thiiranes. rsc.org
Ring Contraction: The contraction of five-membered thiolane rings to form thietanes is a much less common approach. beilstein-journals.org One reported example involves the treatment of 3-chloro-2-methylthiolane with water in ethanol, which leads to a ring contraction, yielding 2-(1-hydroxyethyl)thietane. beilstein-journals.org
[2+2] Cycloaddition Protocols (e.g., Thia-Paternò–Büchi Reactions)
The Thia-Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition method for constructing the thietane ring. beilstein-journals.orgresearchgate.net This reaction occurs between a thiocarbonyl compound (a thione or thioaldehyde) and an alkene. researchgate.netnih.gov Upon photochemical excitation, typically with UV light, the thiocarbonyl compound adds to the alkene to directly form the thietane skeleton. beilstein-journals.orgnih.gov This method is particularly valuable for creating multi-substituted and spirocyclic thietanes. beilstein-journals.org A significant challenge has been the instability of many thiocarbonyl compounds. researchgate.netnih.gov Recent innovations have addressed this by generating the reactive thiocarbonyl species in situ. For example, a visible-light mediated domino reaction has been developed where a Norrish type II fragmentation of a pyrenacyl sulfide generates the thiocarbonyl, which then undergoes the Thia-Paternò–Büchi reaction. nih.gov
Targeted Synthesis of the Thietan-3-amine (B45257) Core
While general methods provide access to the thietane scaffold, the synthesis of specifically functionalized derivatives such as Thietan-3-amine requires more targeted approaches. These strategies often involve the functionalization of a pre-formed thietane ring or the use of starting materials that already contain the necessary nitrogen functionality.
A highly effective and direct route to Thietan-3-amine and its derivatives is through the reductive amination of thietan-3-one (B1315229) . This common intermediate can be synthesized and then reacted with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to yield the corresponding amine. This method allows for the introduction of a wide variety of substituents on the amine nitrogen.
Another established pathway begins with precursors like 2-(chloromethyl)oxirane (epichlorohydrin). Reaction with a sulfur nucleophile can lead to the formation of thietan-3-ol. beilstein-journals.org The hydroxyl group of thietan-3-ol can then be converted into an amine through a variety of standard organic transformations, such as a Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., phthalimide, followed by deprotection) or by conversion to a leaving group (e.g., mesylate) followed by substitution with an amine or azide (B81097) and subsequent reduction.
More recent and advanced methods include the direct assembly of imino-thietanes through consecutive methylene (B1212753) insertion reactions of lithium carbenoids into isothiocyanates. d-nb.info The resulting exocyclic imine on the thietane ring can then be hydrolyzed and the resulting ketone subjected to reductive amination, or the imine can be directly reduced to the corresponding amine, providing a novel entry to the Thietan-3-amine core. d-nb.info
| Precursor | Key Transformation | Product | Reference |
| Thietan-3-one | Reductive Amination | Thietan-3-amine | acs.org |
| Thietan-3-ol | Mitsunobu Reaction / Nucleophilic Substitution | Thietan-3-amine | beilstein-journals.org |
| Isothiocyanates | Double Methylene Insertion / Reduction | Imino-thietane / Thietan-3-amine | d-nb.info |
Reductive Amination of Thietan-3-ones
A primary method for synthesizing thietan-3-amines is through the reductive amination of a thietan-3-one precursor. google.com This process typically involves two main steps: the condensation of the thietan-3-one with an amine derivative to form a thietan imine, followed by the reduction of this intermediate to the desired thietan-3-amine. google.comwipo.int
The initial condensation is often carried out with an amine derivative such as hydroxylamine (B1172632) or its salts. A patented method describes this condensation occurring in an autoclave at temperatures above 80°C, and more preferably above 100°C. google.comwipo.int The reaction is facilitated by the presence of a salt from an acid with a pKa value between 1 and 4. google.comwipo.int The subsequent reduction of the thietan imine intermediate can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of an activator, such as iodine, hydrogen chloride, or sulfuric acid, in conjunction with sodium or lithium borohydride has been shown to produce high yields. google.com
Common reducing agents for reductive aminations include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH₃). commonorganicchemistry.com STAB is sensitive to water and is typically used in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com In contrast, NaCNBH₃ is not water-sensitive and is often used in methanol. commonorganicchemistry.com For less reactive substrates, a Lewis acid like titanium(IV) isopropoxide (Ti(iPrO)₄) or zinc chloride (ZnCl₂) may be added to improve the reaction's efficiency. commonorganicchemistry.com
| Precursor | Amine Source | Reducing Agent/Conditions | Product | Yield | Reference |
| Thietan-3-one | NH₂OH·HCl | NaBH₄ or LiAlH₄, Methanol or Ethanol | Thietan-3-amine | 50-70% | |
| Thietan-3-one | Amine derivative (e.g., NH₂OH) | Sodium or Lithium Borohydride with activator, >80°C | Thietan-3-amine | >90% | google.com |
| 2,2,4,4-Tetramethylthietan-3-one | Formamide, AlCl₃·H₂O | HCl (reflux) | 2,2,4,4-Tetramethylthietan-3-amine | 60% | thieme-connect.de |
Ring-Opening Reactions of Aziridine (B145994) Precursors
The synthesis of thietanes from three-membered heterocycles like aziridines is a well-established strategy. nih.govresearchgate.net Aziridines, being strained three-membered rings containing a nitrogen atom, are susceptible to ring-opening reactions by various nucleophiles. researchgate.net This reactivity can be harnessed to construct the four-membered thietane ring.
In an acid-catalyzed ring-opening, the nitrogen atom of the aziridine is protonated, which increases the electrophilicity of the adjacent carbon atoms. researchgate.net This activation makes the ring more susceptible to attack by a nucleophile. researchgate.netmsu.edu For the synthesis of thietane derivatives, a sulfur-containing nucleophile is employed. The regioselectivity of the nucleophilic attack can be influenced by substituents on the aziridine ring. msu.edu For instance, in the presence of a phenyl substituent, which can stabilize a developing positive charge, the reaction may proceed with Sₙ1 characteristics. msu.edu A one-pot, three-step process starting from aziridines and N-tosylhydrazones can proceed via an acid-catalyzed nucleophilic ring-opening to ultimately yield diversified triazines. nih.gov
Base-catalyzed ring-opening of aziridines proceeds by the deprotonation of the aziridine nitrogen, which can generate a carbanionic intermediate that subsequently attacks an electrophile. researchgate.net Guanidine bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are effective catalysts for the ring-opening of N-tosylaziridines with acid anhydrides under mild conditions, affording β-amino esters in excellent yields. nih.gov A cascade reaction involving a base-mediated aza-[2+1] annulation and regioselective aziridine ring-opening has been developed for the synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines. rsc.org
The direct reaction of aziridines with thiol nucleophiles is a common method for forming the carbon-sulfur bond necessary for thietane synthesis. researchgate.net The reaction of chiral 2-(1-aminoalkyl)aziridines with various thiols in the presence of a Lewis acid like BF₃·Et₂O has been reported. nih.gov The ring-opening occurs with retention of configuration at the C-2 position of the aziridine. nih.gov In some cases, depending on the steric hindrance of the substituents, the reaction can be followed by a displacement of the amino group by a second equivalent of the thiol. nih.gov Another example involves the reaction of an aziridine-2-methyl tosylate derivative with ammonium tetrathiomolybdate (B108656), where the tetrathiomolybdate acts as a nucleophile, attacking the more substituted carbon of the aziridine ring to initiate the formation of a bridged thietane structure. nih.govbeilstein-journals.orgbeilstein-journals.org
| Aziridine Precursor | Nucleophile/Catalyst | Key Features | Product Type | Reference |
| N-Tosylaziridines | Acid Anhydrides / TBD (base) | Mild conditions, excellent yields | β-Amino esters | nih.gov |
| Chiral 2-(1-aminoalkyl)aziridines | Thiols / BF₃·Et₂O (acid) | Regio- and stereoselective C-2 opening | (Alkylthio)alkane-diamines or Bis(alkylthio)alkan-amines | nih.gov |
| Aziridine-2-methyl tosylate | Ammonium tetrathiomolybdate | Nucleophilic attack at the more substituted carbon | Bridged thietane | nih.govbeilstein-journals.org |
Substitution Reactions on Activated Thietane Scaffolds with Amine Nucleophiles
This synthetic approach involves the functionalization of a pre-existing thietane ring. A thietane scaffold bearing a leaving group, such as a halogen or a sulfonate, can react with an amine nucleophile. researchgate.net The amine displaces the leaving group to form the desired 3-aminothietane derivative. researchgate.net This method's success depends on the availability of the activated thietane precursor and the nucleophilicity of the amine.
One-Pot Synthetic Sequences (e.g., from Allyl Thiol and Cyanamide)
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. A reported one-pot synthesis of 3-amino thietane utilizes allyl thiol and cyanamide (B42294) as starting materials. researchgate.net This reaction proceeds efficiently under mild conditions, offering a direct and straightforward route to the thietan-3-amine core structure. researchgate.net Such methods are valuable for their simplicity and potential for generating molecular diversity for applications in medicinal chemistry and materials science. researchgate.net
Synthesis via Nucleophilic Ring-Opening of Halomethyloxirane Derivatives
A significant strategy for the synthesis of thietane rings involves the use of halomethyloxirane derivatives as starting materials. This method leverages the reactivity of the strained oxirane ring and an intramolecular cyclization to form the four-membered thietane core.
One approach begins with the reaction of a halomethyloxirane, such as chloromethyloxirane, with a sulfur nucleophile. For instance, reaction with hydrogen sulfide in the presence of a base like barium hydroxide (B78521) leads to the formation of thietan-3-ol. beilstein-journals.orgnih.gov In this process, the hydrogensulfide anion (⁻SH) first attacks the less sterically hindered carbon of the oxirane ring, leading to a ring-opened mercaptoalkanolate intermediate. beilstein-journals.orgnih.gov A subsequent intramolecular nucleophilic substitution, where the newly formed thiolate displaces the halide, results in the formation of the thietane ring. beilstein-journals.orgnih.gov
A variation of this method utilizes ammonium monothiocarbamates as the sulfur source. beilstein-journals.orgnih.gov The reaction of a 2-(1-haloalkyl)oxirane with an ammonium monothiocarbamate initiates a nucleophilic ring-opening of the oxirane to yield an S-(γ-halo-β-hydroxyalkyl)carbamate. beilstein-journals.orgnih.gov This intermediate then undergoes aminolysis and subsequent intramolecular cyclization to produce the corresponding thietan-3-ol. beilstein-journals.orgnih.gov This method has been shown to produce thietan-3-ol derivatives in low to good yields. beilstein-journals.orgnih.gov
To obtain the desired thietan-3-amine, further functional group manipulation is necessary. A prominent route involves converting the hydroxyl group of thietan-3-ol into a better leaving group, followed by substitution with an azide (N₃⁻) and subsequent reduction to the amine. For example, epithiochlorhydrin can be reacted with sodium azide to form thietan-3-yl azide, which is then reduced to thietan-3-amine using methods like catalytic hydrogenation. This two-step process can afford thietan-3-amine in yields up to 87%.
| Starting Material | Sulfur Source | Key Intermediates | Product | Yield |
| Chloromethyloxirane | Hydrogen Sulfide/Ba(OH)₂ | Mercaptoalkanolate, Hydroxyalkanethiolate | Thietan-3-ol | - |
| 2-(1-haloalkyl)oxiranes | Ammonium Monothiocarbamates | S-(γ-halo-β-hydroxyalkyl)carbamate, γ-halo-β-hydroxyalkanethiols | Thietan-3-ol derivatives | Low to Good |
| Epithiochlorhydrin | Sodium Azide (followed by reduction) | Thietan-3-yl azide | Thietan-3-amine | Up to 87% |
Stereoselective and Enantioselective Synthesis of Chiral Thietan-3-amine Derivatives
The development of stereoselective and enantioselective methods for the synthesis of chiral thietan-3-amine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral amines are crucial components in a vast number of pharmaceuticals and are used as resolving agents and building blocks in asymmetric synthesis. nih.gov
Several strategies have been explored to achieve stereocontrol in the synthesis of thietane derivatives. One approach involves the use of chiral starting materials derived from natural sources. For example, optically active thietane nucleosides have been synthesized starting from diethyl L-tartrate. nih.gov
Catalytic asymmetric synthesis represents a powerful tool for generating enantiomerically enriched chiral amines. nih.gov While the direct enantioselective synthesis of thietan-3-amine itself is a developing area, principles from asymmetric amination reactions can be applied. For instance, chiral phase-transfer catalysis has been reported for the enantioselective synthesis of 3-amino thietane, providing access to both enantiomers with high enantioselectivity. researchgate.net This method's utility is highlighted by its application in the asymmetric synthesis of biologically active molecules. researchgate.net
Another approach involves the stereoselective functionalization of a pre-existing chiral scaffold. For example, the conjugate addition of a chiral lithium amide, like (R)-N-benzyl-N-α-methylbenzylamide, to an α,β-unsaturated ester derived from a chiral monoterpene has been shown to be highly stereoselective. beilstein-journals.org This highlights the potential for using chiral auxiliaries to direct the stereochemical outcome of reactions that could be adapted to form chiral thietan-3-amine precursors.
Recent advances in catalysis, such as the use of chiral phosphorus ligands with transition metals (e.g., Rh, Ir, Ru), have significantly advanced the asymmetric hydrogenation of imines and enamines to produce chiral amines. nih.gov These methodologies could potentially be adapted for the stereoselective synthesis of thietan-3-amine derivatives from a corresponding thietan-3-one or enamine precursor. The development of methods for the enantioselective construction of chiral amines is a major focus in organic synthesis, with strategies including direct C-H amination. nih.gov
| Method | Chiral Source/Catalyst | Key Features | Application |
| Chiral Starting Material | Diethyl L-tartrate | Utilizes a naturally derived chiral pool. | Synthesis of optically active thietane nucleosides. nih.gov |
| Chiral Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Provides access to both enantiomers with high enantioselectivity. | Asymmetric synthesis of biologically active molecules. researchgate.net |
| Chiral Auxiliary | (R)-N-benzyl-N-α-methylbenzylamide | High diastereoselectivity in conjugate addition reactions. | Potential for synthesis of chiral β-amino acid precursors. beilstein-journals.org |
| Asymmetric Catalysis | Chiral Copper(I) Catalysis | Highly enantioselective [3 + 1]-cycloaddition to form chiral azetines, which can be converted to amino acid derivatives. nih.gov | Synthesis of chiral amino acid derivatives. nih.gov |
Integration with High-Throughput Synthesis and Combinatorial Approaches
High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies in modern drug discovery, enabling the rapid generation and screening of large libraries of compounds to identify new therapeutic agents. The integration of the thietane scaffold into these platforms is crucial for exploring the chemical space around this important heterocycle.
The modular nature of many synthetic routes to thietan-3-amine derivatives makes them amenable to combinatorial approaches. For instance, the synthesis of N-substituted thietan-3-amine derivatives can be readily achieved in a parallel fashion by reacting thietan-3-amine with a library of different electrophiles, such as acyl chlorides or sulfonyl chlorides. This allows for the rapid generation of a diverse set of amides and sulfonamides for biological screening.
Furthermore, the development of solid-phase or polymer-supported synthesis methods can facilitate the high-throughput production and purification of thietane derivatives. For example, a soluble polymer support has been used in the synthesis of non-peptidyl α,α-difluoromethylenephosphonic acids, demonstrating the feasibility of using such supports for complex molecule synthesis. acs.org This principle can be extended to the synthesis of thietane-containing libraries.
Combinatorial methods have been successfully employed to synthesize and screen libraries of monomers for desirable properties, such as protein resistance on membrane surfaces. mit.edu A series of amide monomers were synthesized via amidation of methacryloyl chloride with various amines and then grafted onto a polymer surface. mit.edu A similar approach could be envisioned for creating libraries of thietane-containing polymers or surface coatings by using thietan-3-amine as one of the building blocks.
The development of robust and divergent synthetic routes is key to successful combinatorial chemistry. A recently reported calcium-catalyzed reaction of 3-aryl-thietan-3-ol dioxides with arene and thiol nucleophiles provides a rapid and divergent approach to 3,3-disubstituted thietane derivatives, expanding the accessible chemical space for this four-membered ring system. acs.org Such methods, which allow for the introduction of diversity at a late stage of the synthesis, are particularly valuable for the construction of compound libraries.
| Approach | Key Feature | Example Application |
| Parallel Synthesis | Reaction of a common thietane core with a library of reagents. | Synthesis of a library of N-acyl or N-sulfonyl thietan-3-amine derivatives. |
| Polymer-Supported Synthesis | Simplifies purification and allows for automation. | Potential for solid-phase synthesis of thietane-containing peptide mimics or other oligomers. acs.org |
| Divergent Synthesis | Allows for the rapid generation of diverse structures from a common intermediate. | Calcium-catalyzed reaction of 3-aryl-thietan-3-ol dioxides to create libraries of 3,3-disubstituted thietanes. acs.org |
| Combinatorial Library of Monomers | High-throughput synthesis and screening of materials. | Grafting thietan-3-amine-derived monomers onto surfaces to screen for specific properties. mit.edu |
Chemical Reactivity and Transformation Mechanisms of Thietan 3 Amine Scaffolds
Reactions Involving the Amine Functionality
The primary amine group in thietan-3-amine (B45257) is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The nitrogen atom of the amine group in thietan-3-amine can act as a nucleophile, reacting with alkyl halides to form secondary or tertiary amines. smolecule.com This nucleophilic substitution reaction is a fundamental method for introducing alkyl groups onto the amine. smolecule.com The reaction typically proceeds via an SN2 mechanism. However, these reactions can sometimes be complicated by the tendency of the newly formed secondary amine to further react with the alkylating agent, potentially leading to overalkylation. wikipedia.org
A common approach to synthesize N-alkylated thietan-3-amines involves the reaction of thietan-3-amine with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine can be achieved by reacting thietan-3-amine with ethylsulfinyl chloride in the presence of a base like triethylamine (B128534).
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Thietan-3-amine | Alkyl halide | Secondary or Tertiary amine | N-Alkylation (SN2) |
| Thietan-3-amine | Ethylsulfinyl chloride | N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine | N-Alkylation |
The amine functionality of thietan-3-amine readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out under basic conditions to neutralize the hydrogen halide byproduct. Amides can also be synthesized by reacting thietan-3-amine with a carboxylic acid using a coupling agent. libretexts.org The formation of the C-N bond between the carbonyl carbon and the amine nitrogen is the key step in this transformation. libretexts.org
The resulting amides can be further reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines. libretexts.org
| Reactant 1 | Reactant 2 | Product |
| Thietan-3-amine | Acid chloride/Anhydride | Amide |
| Thietan-3-amine | Carboxylic acid | Amide |
Thietan-3-amine can be sulfonylated with sulfonyl chlorides to produce sulfonamides. nih.gov This reaction is typically performed in the presence of a base. nih.gov For example, the reaction of 3-phenethylthietan-3-amine with 2-phenylethane-1-sulfonyl chloride in the presence of triethylamine yields the corresponding sulfonamide. nih.gov Similarly, reaction with dimethylsulfamoyl chloride provides N,N-Dimethyl-[3-(2-phenylethyl)thietan-3-yl]sulfamoyl-amine. nih.gov
The amine group in thietan-3-amine exhibits nucleophilic character and can react with various electrophiles. smolecule.com Besides alkyl halides and acylating agents, it can participate in reactions with other electrophilic species. The sulfur atom within the thietane (B1214591) ring can also be attacked by strong electrophiles, which can lead to ring-opening reactions. smolecule.com
Transformations of the Thietane Ring System
The strained four-membered thietane ring is susceptible to various transformations, particularly ring-opening reactions, which provide access to a range of sulfur-containing linear compounds.
The thietane ring can be opened under various conditions, including electrophilic and nucleophilic attack. researchgate.net Strong electrophiles can attack the sulfur atom, leading to the cleavage of the ring. smolecule.com Acid-catalyzed ring-opening of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine can result in mercaptoamine derivatives. The ring strain of the thietane lowers the activation energy for these ring-opening reactions compared to larger sulfur-containing heterocycles.
In some instances, the ring-opening of thietane derivatives can be followed by intramolecular cyclization to form new heterocyclic systems. For example, the reaction of 2-(1-haloalkyl)oxiranes with ammonium (B1175870) monothiocarbamates leads to the formation of thietane-3-ol derivatives through a process involving nucleophilic ring-opening of the oxirane followed by intramolecular cyclization. nih.govbeilstein-journals.org
Oxidation of the Sulfur Heteroatom (e.g., to Sulfoxides and Sulfones)
The sulfur atom in the thietan-3-amine scaffold can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation is a common reaction for thioethers and is a valuable method for modifying the electronic properties and biological activity of the molecule. nih.gov The oxidation state of the sulfur atom can influence the polarity, solubility, and metabolic stability of the compound.
A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final product. organic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA), and potassium permanganate (B83412) (KMnO₄). jchemrev.com The controlled addition of one equivalent of the oxidizing agent typically yields the sulfoxide (B87167), while the use of excess oxidant leads to the formation of the sulfone. rsc.org
For instance, the oxidation of sulfides to sulfoxides can be achieved with high chemoselectivity using reagents like N-fluorobenzenesulfonimide (NFSI) in water, where the degree of oxidation can be controlled by the stoichiometry of the oxidant. rsc.org Other methods involve the use of catalysts, such as manganese porphyrins for electrocatalytic oxidation or quinoid catalysts for light-induced oxidation with molecular oxygen. organic-chemistry.org
The presence of the amino group at the 3-position can influence the oxidation process. The basicity of the amine may require protection prior to oxidation, especially when using acidic or highly reactive oxidizing agents, to prevent side reactions. The electronic effect of the amino group can also modulate the reactivity of the sulfur atom.
Table 1: Oxidation of Thietane Scaffolds
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thietane derivative | H₂O₂ / Tantalum carbide | Thietane sulfoxide | organic-chemistry.org |
| Thietane derivative | H₂O₂ / Niobium carbide | Thietane sulfone | organic-chemistry.org |
| Sulfide (B99878) | N-Fluorobenzenesulfonimide (NFSI) / H₂O | Sulfoxide or Sulfone | rsc.org |
| Thioether | O₂ / 1-hexylKuQuinone (catalyst) | Sulfoxide | organic-chemistry.org |
Carbon-Carbon, Carbon-Sulfur, and Carbon-Oxygen Bond Formations on the Thietane Ring
The thietane ring, particularly at the C2 and C4 positions adjacent to the sulfur atom, can undergo nucleophilic substitution reactions. However, forming new bonds at the C3 position often requires specific activation.
Carbon-Carbon Bond Formation:
The formation of carbon-carbon bonds on the thietane ring is a key strategy for introducing molecular complexity. While direct C-H activation on the thietane ring can be challenging, functionalization can be achieved through various synthetic routes. organic-chemistry.org One approach involves the use of organometallic reagents. For example, Pd-mediated oxidation followed by Heck coupling has been used to functionalize aromatic rings, a strategy that could potentially be adapted for appropriately substituted thietane derivatives. organic-chemistry.org Another method involves the catalytic rearrangement of alkynes to generate carbenes that can insert into C-H bonds. organic-chemistry.org
More direct approaches to C-C bond formation on thietane rings have been developed, particularly for the synthesis of 3,3-disubstituted derivatives. These methods often proceed through the formation of a carbocation intermediate at the 3-position, which can then be trapped by a nucleophile. researchgate.net
Carbon-Sulfur and Carbon-Oxygen Bond Formation:
The formation of C-S and C-O bonds on the thietane ring is often achieved through nucleophilic substitution reactions. For instance, a thietane derivative with a suitable leaving group can react with a thiol or an alcohol nucleophile to form a new C-S or C-O bond, respectively. researchgate.net Copper-catalyzed cross-coupling reactions, such as the Ullmann-type reactions, are powerful methods for forming C-N, C-O, and C-S bonds and have been applied to various heterocyclic systems. nih.govresearchgate.net
In the context of thietan-3-amine, the amino group can be acylated or otherwise modified to influence the reactivity of the ring or to serve as a directing group for subsequent transformations.
Table 2: Bond Formation Reactions on Heterocyclic Scaffolds
| Reaction Type | Catalyst/Reagent | Substrates | Product | Reference |
|---|---|---|---|---|
| C-N and C-S Bond Formation | Cu/Cu₂O | 2-Halobenzoic acids, Amines/Thiols | Aromatic amines and sulfides | nih.gov |
| C-S Bond Formation | Nano indium oxide / Na₂CO₃ | Thiols, Aryl halides/boronic acids | Aryl sulfides | researchgate.net |
| C-C Bond Formation (Heck Coupling) | Pd catalyst | Aromatic C-H, Alkenes | Aryl-alkenes | organic-chemistry.org |
Rearrangement Reactions
The strained thietane ring is prone to rearrangement reactions, which can lead to the formation of larger, more stable heterocyclic systems. These reactions are often driven by the release of ring strain.
One notable class of rearrangement is the ring expansion of thietanes. For example, the reaction of thietanes with carbenes or nitrenes can proceed through an electrophilic attack followed by a Stevens-type rearrangement to yield five-membered rings like thiolanes. nih.govbeilstein-journals.org Photochemical conditions can also be employed to induce ring expansion reactions of thietanes. beilstein-journals.org
Another important type of rearrangement is the Hofmann rearrangement, which converts a primary amide into an amine with one fewer carbon atom through an isocyanate intermediate. bdu.ac.inmasterorganicchemistry.com While not a direct rearrangement of the thietane ring itself, this reaction is relevant in the synthesis of thietan-3-amine from thietane-3-carboxylic acid derivatives via an amide intermediate. Similarly, the Curtius rearrangement of an acyl azide (B81097) to an isocyanate provides another route to amines from carboxylic acid derivatives. bdu.ac.inmasterorganicchemistry.com
The Bellus–Claisen rearrangement involves the reaction of allylic ethers, amines, and thioethers with ketenes to produce γ,δ-unsaturated esters, amides, and thioesters, representing another potential transformation for suitably substituted thietan-3-amine derivatives. bdu.ac.in
Reaction Mechanism Elucidation Studies
Understanding the mechanisms of reactions involving thietane scaffolds is crucial for controlling reaction outcomes and designing new synthetic methodologies. Several studies have focused on elucidating the pathways of thietane transformations.
The mechanism of ring expansion reactions has been a subject of investigation. It is proposed that the reaction of thietanes with carbenes proceeds via the formation of a sulfur ylide intermediate. This ylide can then undergo a Current time information in Chatham County, US.-sigmatropic rearrangement (Stevens rearrangement) or a nih.gov-sigmatropic rearrangement to afford the ring-expanded product. nih.gov Computational studies have been employed to explore the energy barriers and transition states of these rearrangements.
Photochemical ring expansion reactions of thietanes have also been studied mechanistically. These reactions can proceed through the formation of biradical intermediates upon photoexcitation. beilstein-journals.org The subsequent bond reorganizations lead to the formation of the expanded ring system.
The mechanism for the formation of thietane rings from oxiranes with vicinal leaving groups has been proposed to involve a nucleophilic ring-opening of the oxirane, followed by an intramolecular transesterification and subsequent intramolecular displacement. nih.govbeilstein-journals.orgbeilstein-journals.org
For the Hofmann and Curtius rearrangements, the key mechanistic step is the 1,2-shift of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with the concurrent loss of a leaving group (bromide in the Hofmann, dinitrogen in the Curtius) to form an isocyanate intermediate. masterorganicchemistry.com
Applications of Thietan 3 Amine and Its Derivatives in Chemical Research
Role as Versatile Building Blocks in Advanced Organic Synthesis
Thietan-3-amine (B45257) and its derivatives are highly valued as versatile intermediates in organic synthesis, enabling the preparation of a wide range of sulfur-containing acyclic and heterocyclic compounds nih.gov. The inherent ring strain of the thietane (B1214591) core facilitates ring-opening reactions, while the amino functionality allows for a multitude of chemical transformations.
Access to Complex Organic Molecules
The strategic use of thietane derivatives allows for the construction of intricate molecular architectures. The thietane ring can be manipulated through various reactions, including nucleophilic attack, oxidation, and ring expansion, to introduce diverse functionalities and build molecular complexity. For instance, the synthesis of optically active 2,4-diarylthietanes has been achieved through asymmetric synthesis, showcasing the utility of thietane precursors in creating stereochemically defined complex molecules nih.gov. The amino group of thietan-3-amine can be readily acylated, alkylated, or used in coupling reactions to append other molecular fragments, further expanding its synthetic utility.
Synthetic Pathways to Natural Product Analogues
Thietane derivatives have proven instrumental in the synthesis of analogues of complex natural products. A notable example is the synthesis of an analogue of the potent antitumor antibiotic, leinamycin nih.gov. In this synthesis, a thietan-2-one derivative, prepared from a 3-mercapto carboxylic acid, serves as a crucial intermediate nih.gov. This demonstrates the role of the thietane scaffold in mimicking or replacing key structural features of natural products, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. The versatility of thietan-3-amine allows for its incorporation into synthetic schemes targeting a variety of natural product analogues, where the sulfur-containing ring can introduce unique conformational constraints and potential biological activities.
Preparation of Sulfur-Containing Acyclic and Heterocyclic Compounds
Thietan-3-amine and its derivatives are fundamental building blocks for the synthesis of a broad spectrum of sulfur-containing compounds. The ring-opening of thietanes with various nucleophiles provides a straightforward route to functionalized acyclic sulfur compounds. Furthermore, thietanes can undergo ring expansions and rearrangements to afford larger sulfur-containing heterocycles, such as 1,3-thiazinanes nih.gov. These transformations are valuable in creating diverse molecular scaffolds for various applications.
| Starting Material | Reagent(s) | Product Type | Reference |
| 3-Aryl-amino-1-ferrocenylpropan-1-ols | Phenyl isothiocyanate, Acetic acid | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | nih.gov |
| β-Propiolactone | Thioureas | 2-Imino-1,3-thiazinan-4-ones | nih.gov |
Application in Medicinal Chemistry and Drug Discovery Programs
The thietane motif is increasingly recognized as a valuable component in the design of novel therapeutic agents researchgate.net. Its three-dimensional structure, ability to act as a bioisostere for other common rings, and influence on physicochemical properties make it an attractive scaffold for drug discovery.
Design of Novel Drug-Like Building Blocks
Thietan-3-amine serves as a core scaffold for the development of novel drug-like building blocks. The thietane ring can improve properties such as solubility and metabolic stability while providing a unique three-dimensional geometry that can enhance binding to biological targets researchgate.net. For example, 3-aminothietane-3-carboxylic acid has been synthesized and identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, highlighting the potential of thietane derivatives in neuroscience drug discovery nih.gov. The amino group provides a convenient handle for derivatization, allowing for the creation of libraries of compounds for screening and lead optimization.
| Thietane Derivative | Biological Target/Application | Reference |
| 3-Aminothietane-3-carboxylic acid | NMDA receptor modulator | nih.gov |
| 2-Amino-3,5-anhydro-3-thiofuranoside | Nucleoside analogue | nih.gov |
Development of Spirocyclic Systems (e.g., Spiro[3.3]heptane Derivatives)
A significant application of thietane derivatives is in the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. A prime example is the synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride nih.gov. This compound, a sulfur analogue of 6-amino-3-azaspiro[3.3]heptane which has been investigated as a kinase inhibitor, was prepared from 2,2-bis(bromomethyl)propane-1,3-diol nih.gov. The synthesis involves the formation of a cyclobutane ring followed by the construction of the thietane ring through intramolecular cyclization nih.gov.
The synthesis of 2-oxa-6-thiaspiro[3.3]heptane has also been reported, further demonstrating the utility of thietane precursors in accessing these valuable spirocyclic scaffolds nih.gov. These spiro[3.3]heptane systems containing a thietane ring are being explored as bioisosteres for commonly used heterocycles like piperidine and morpholine in drug design researchgate.netuniv.kiev.ua.
Scaffolds for Bioactive Compound Libraries
The thietane ring, a four-membered sulfur-containing heterocycle, is increasingly recognized as a valuable scaffold in medicinal chemistry for the development of bioactive compound libraries. eurekaselect.comnih.gov Unlike its more explored oxygen analog, the oxetane, the thietane ring offers a unique combination of physicochemical properties that make it an attractive structural motif for drug design. eurekaselect.comresearchgate.net Thietan-3-amine, in its hydrobromide salt form for stability and ease of handling, provides a key building block for creating these libraries. The primary amine group at the 3-position serves as a versatile chemical handle, allowing for the systematic attachment of a wide array of substituents to generate a diverse collection of molecules.
The utility of the thietane scaffold stems from several key characteristics. It introduces a significant three-dimensional character into otherwise flat molecules, which can enhance binding affinity and selectivity for biological targets. researchgate.net Furthermore, the polar sulfur atom can engage in specific interactions, such as hydrogen bonding, and can modulate properties like solubility and metabolic stability. researchgate.net The strained four-membered ring structure is distinct from more common five- and six-membered rings, offering novel chemical space for exploration. eurekaselect.com
In constructing compound libraries, thietan-3-amine can be derivatized through various reactions, such as acylation, sulfonylation, and reductive amination, to append different functional groups. This systematic modification allows for the exploration of the structure-activity relationship (SAR) of the resulting compounds. The thietane core has been incorporated into molecules targeting a range of biological systems. For instance, thietane-containing nucleosides have been investigated as antiviral agents, and D-ring modified thia-derivatives of docetaxel have shown potential as anticancer drugs. rsc.orgresearchgate.netnih.gov The ability to use thietane as a bioisosteric replacement for other chemical groups further expands its utility in diversifying compound libraries and optimizing lead compounds. researchgate.net
Table 1: Comparison of Small Heterocyclic Scaffolds in Medicinal Chemistry
| Property | Thietane | Oxetane | Azetidine |
|---|---|---|---|
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) |
| Key Features | High polarity, 3D structure, potential H-bond acceptor | High polarity, improves solubility, metabolic stability | Basic center, H-bond donor/acceptor, improves solubility |
| Common Use | Bioisosteric replacement, scaffold for novel 3D structures | Improving physicochemical properties | Introducing basicity, scaffold for library synthesis |
| Notable Examples | Thia-analogs of nucleosides, D-ring modified taxoids researchgate.netnih.gov | Spirocyclic ethers in HCV nucleosides | Various CNS-active compounds |
Utilization in Chemical Biology Research
In chemical biology, Thietan-3-amine and its derivatives serve as valuable tools for probing and understanding complex biological systems. researchgate.net Chemical biology focuses on the use of small molecules to perturb and study biological processes, and the unique structural and chemical properties of the thietane ring make it a useful component in the design of such molecular probes. nih.gov
The incorporation of a thietane moiety into a larger molecule can significantly influence its conformation and interaction with biological macromolecules like proteins and nucleic acids. The defined, rigid, three-dimensional geometry of the thietane ring can be exploited to control the spatial presentation of pharmacophoric elements, leading to highly selective ligands for specific biological targets. researchgate.net This allows researchers to dissect the function of individual proteins within complex signaling pathways. For example, a thietane-based modulator of the N-methyl-D-aspartate (NMDA) receptor has been synthesized, highlighting its potential for creating tools to study neuronal processes. beilstein-journals.org
Furthermore, the amine handle of Thietan-3-amine allows for the straightforward attachment of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), or reactive groups for covalent labeling. These functionalized thietane derivatives can be used in a variety of applications:
Target Identification: By incorporating a photo-reactive group, thietane-based probes can be used in photoaffinity labeling experiments to identify the specific protein targets of a bioactive compound within a cell lysate.
Cellular Imaging: Fluorescently labeled thietane derivatives can be used to visualize the localization and dynamics of their biological targets within living cells.
Activity-Based Protein Profiling (ABPP): Thietane scaffolds can be integrated into activity-based probes designed to covalently modify the active site of specific enzymes, enabling the study of enzyme function and inhibition.
The strategic use of thietane-containing molecules provides researchers with powerful tools to investigate protein function, validate drug targets, and gain deeper insights into cellular mechanisms. nih.gov
Table 2: Applications of Thietane Derivatives in Chemical Biology
| Application Area | Description | Example of Thietane Utility |
|---|---|---|
| Target Validation | Confirming the role of a specific protein in a disease pathway. | Synthesis of selective inhibitors containing a thietane core to probe the function of a target enzyme or receptor. beilstein-journals.org |
| Molecular Probes | Small molecules used to study biological systems. | Thietan-3-amine can be functionalized with tags (fluorescent, biotin) to track interactions and localization. |
| Conformational Scaffolds | Providing rigid structures to orient functional groups. | The 3D nature of the thietane ring helps create conformationally restricted ligands for studying protein-ligand binding. researchgate.net |
| Bioisosteric Replacement | Substituting a chemical group to fine-tune probe properties. | Replacing a phenyl or tert-butyl group with a thietane ring to improve the solubility and cell permeability of a chemical probe. researchgate.net |
Contributions to Materials Science Research
Beyond its applications in the life sciences, the thietane ring system, including derivatives of Thietan-3-amine, contributes to advancements in materials science. researchgate.net The unique electronic configuration and strained-ring structure of thietanes offer pathways to novel polymers and functional materials with tailored properties. researchgate.netresearchgate.net
One of the primary applications in this field is in polymer chemistry through ring-opening polymerization (ROP). The strain in the four-membered thietane ring can be harnessed to drive polymerization, leading to the formation of poly(thioethers). These sulfur-containing polymers can exhibit distinct properties compared to their oxygen-containing counterparts (derived from oxetanes), such as higher refractive indices and different thermal and mechanical characteristics. The polymerization can be initiated by cationic, anionic, or coordination catalysts, and the specific substituents on the thietane ring influence the properties of the resulting polymer.
Derivatives of Thietan-3-amine can be used to create functional polymers. The amine group can be protected during polymerization and later deprotected to provide reactive sites along the polymer backbone for cross-linking or for grafting other molecules. This allows for the creation of smart materials that can respond to environmental stimuli or functional materials for applications like coatings, adhesives, or advanced composites.
In addition to polymers, thietane derivatives have been investigated for the synthesis of liquid crystals. The rigid, non-aromatic thietane ring can be incorporated into mesogenic structures to influence their phase behavior and physical properties. nih.gov The polarity and geometry of the thietane unit can affect the melting points and mesophase stability of liquid crystalline materials. nih.gov The ability to functionalize the thietane ring provides a method for tuning these properties to design materials for specific optical or electronic applications. researchgate.net
Table 3: Thietane in Materials Science
| Research Area | Application of Thietane | Resulting Material/Property |
|---|---|---|
| Polymer Chemistry | Monomer for Ring-Opening Polymerization (ROP) | Poly(thioethers) with high refractive index, unique thermal properties. researchgate.net |
| Functional Polymers | Use of Thietan-3-amine derivatives as functional monomers. | Polymers with pendant amine groups for cross-linking or grafting. |
| Liquid Crystals | Incorporation into mesogenic molecules. | Modification of mesophase stability and transition temperatures. nih.gov |
| Advanced Materials | Used as a building block to impart specific properties. | Materials with tailored solubility, polarity, and hydrogen-bonding capabilities. researchgate.net |
Spectroscopic and Advanced Structural Characterization Techniques for Thietan 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of thietane (B1214591) derivatives. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for unambiguous structural assignment.
In the case of Thietan-3-amine (B45257) hydrobromide, the protonation of the amine group to form an aminium salt has a significant influence on the NMR spectrum compared to its free base. The positively charged nitrogen atom strongly deshields adjacent nuclei, causing their signals to shift downfield (to a higher ppm value). oregonstate.edulibretexts.org
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the thietane ring.
The single proton on the carbon bearing the aminium group (C3-H) would appear as a multiplet, significantly shifted downfield due to the inductive effect of the -NH₃⁺ group.
The four protons on the carbons adjacent to the sulfur atom (C2-H₂ and C4-H₂) would be diastereotopic and are expected to appear as complex multiplets. Their chemical shift would be characteristic of protons on a saturated four-membered ring containing a sulfur atom. modgraph.co.ukrsc.org
The protons of the aminium group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show two signals for the two distinct carbon environments. libretexts.orgcompoundchem.com
The carbon atom bonded to the aminium group (C3) would be significantly deshielded and appear at a higher chemical shift compared to the other ring carbons. openstax.org
The two equivalent carbons adjacent to the sulfur atom (C2 and C4) would appear as a single signal at a chemical shift characteristic of saturated heterocyclic sulfides. libretexts.orgopenstax.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Thietan-3-amine hydrobromide
The following are estimated values based on typical chemical shift ranges for similar functional groups.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | C3-H | 3.5 - 4.5 | Multiplet |
| ¹H | C2/C4-H ₂ | 3.0 - 4.0 | Multiplet |
| ¹H | NH ₃⁺ | 7.0 - 8.5 | Broad Singlet |
| ¹³C | C 3 | 45 - 60 | CH |
| ¹³C | C 2 / C 4 | 25 - 35 | CH₂ |
Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, analysis by techniques like electrospray ionization (ESI) would likely show a prominent ion corresponding to the protonated free base, [C₃H₇NS + H]⁺, at a mass-to-charge ratio (m/z) of 90.04. The hydrobromide portion would not be observed as part of the covalent structure in the gas phase.
Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of the free base (Thietan-3-amine, MW = 89.15) would undergo fragmentation. The fragmentation patterns of aliphatic and cyclic amines are well-characterized. miamioh.edulibretexts.orgyoutube.com The most common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Key expected fragmentation pathways for the Thietan-3-amine radical cation include:
Alpha-cleavage: Loss of an ethyl radical following ring opening to yield a resonance-stabilized iminium cation.
Ring Cleavage: Fragmentation of the thietane ring, potentially leading to the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S).
Interactive Table 2: Predicted Mass Spectrometry Fragments for Thietan-3-amine
| m/z | Possible Fragment Ion | Formula | Notes |
| 89 | [M]⁺ | [C₃H₇NS]⁺ | Molecular ion of the free base |
| 60 | [M - C₂H₅]⁺ | [CH₂NS]⁺ | Result of alpha-cleavage and ring scission |
| 44 | [CH₂NH₂]⁺ | [CH₄N]⁺ | Common fragment from primary amines |
| 46 | [CH₂S]⁺ | [CH₂S]⁺ | Thioformaldehyde radical cation |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov
For this compound, a single-crystal X-ray analysis would confirm the puckered conformation of the four-membered thietane ring and reveal the ionic nature of the compound. The structure would consist of a thietan-3-aminium cation and a bromide anion. Key structural features that would be elucidated include:
Ionic Interactions: The precise distance and coordination between the positively charged aminium group and the negatively charged bromide ion.
Hydrogen Bonding: A network of hydrogen bonds would be expected between the aminium protons (N-H) and the bromide anion, defining the crystal packing arrangement. researchgate.net
Ring Conformation: The exact puckering angle of the thietane ring, which deviates from planarity to relieve ring strain.
Bond Parameters: Precise measurements of C-S, C-C, and C-N bond lengths and angles within the cation.
While the specific crystal structure for this compound is not available, data from analogous amine salts, such as triethylamine (B128534) hydrobromide, provide a reference for the types of interactions and packing that can be expected. nih.gov
Interactive Table 3: Typical Parameters Determined from X-ray Crystallography
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Measured in Å and degrees (°) |
| N-H···Br Bond Length | The distance of the hydrogen bond between the aminium ion and bromide. | Typically 2.2 - 2.5 Å |
| C-S Bond Length | The length of the carbon-sulfur bonds in the thietane ring. | ~1.8 Å |
| Ring Puckering Angle | The dihedral angle defining the non-planar shape of the ring. | Varies, but indicates a non-planar ring |
Advanced Vibrational and Electronic Spectroscopy
Aminium Group Vibrations: The presence of the -NH₃⁺ group gives rise to characteristic strong, broad absorption bands in the IR spectrum between 3000 and 2800 cm⁻¹ due to N-H stretching vibrations. Asymmetric and symmetric N-H bending (scissoring) modes are expected in the 1600-1500 cm⁻¹ region. These features are characteristic of ammonium (B1175870) halides. optica.orgaip.orgbohrium.comoptica.orgcdnsciencepub.com
Thietane Ring Vibrations: The spectrum would also contain absorptions corresponding to C-H stretching (around 2950-2850 cm⁻¹), CH₂ scissoring (around 1450 cm⁻¹), and C-S stretching modes at lower frequencies. A key feature of four-membered rings like thietane is the low-frequency ring-puckering vibration, which provides information about the ring's conformational dynamics. ebi.ac.uk
Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This compound, being a saturated aliphatic sulfide (B99878) and amine, lacks conjugated π-systems or traditional chromophores. Therefore, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Any electronic absorptions, corresponding to n→σ* transitions, would occur at very high energies in the vacuum ultraviolet (VUV) region (<200 nm).
Interactive Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| N-H Stretching | -NH₃⁺ | 3000 - 2800 | Strong, broad absorption |
| C-H Stretching | Ring CH, CH₂ | 2950 - 2850 | Medium to strong intensity |
| N-H Bending (Asymmetric) | -NH₃⁺ | ~1600 | Medium to strong intensity |
| N-H Bending (Symmetric) | -NH₃⁺ | ~1500 | Medium to strong intensity |
| CH₂ Scissoring | Ring CH₂ | ~1450 | Medium intensity |
| C-S Stretching | Thietane Ring | 700 - 600 | Weak to medium intensity |
| Ring Puckering | Thietane Ring | < 300 | Low frequency, often observed in Raman |
Theoretical and Computational Chemistry Studies on Thietan 3 Amine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of thietane (B1214591) systems. researchgate.netmdpi.com DFT provides a balance between computational cost and accuracy, making it a widely used method for calculating the ground-state properties of molecules like Thietan-3-amine (B45257). rsc.orgmdpi.com These calculations can determine optimized geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior.
The electronic structure of Thietan-3-amine is defined by the interplay between the strained four-membered ring, the lone pair of electrons on the sulfur atom, and the nucleophilic amino group. DFT calculations are used to analyze this structure in detail. mdpi.comnih.govnih.gov Key parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are determined.
The HOMO (Highest Occupied Molecular Orbital) is typically localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital), conversely, is often distributed across the C-S bonds, suggesting these are susceptible to nucleophilic attack, which could lead to ring-opening. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Analysis of the molecular electrostatic potential map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For Thietan-3-amine, the MEP would show negative potential around the sulfur and nitrogen atoms, confirming their role as nucleophilic centers.
Table 1: Calculated Electronic Properties of Thietan-3-amine (Illustrative)
| Property | Calculated Value (Illustrative) | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Difference in energy between HOMO and LUMO, related to chemical reactivity and electronic transitions. |
| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule arising from its charge distribution. |
| Mulliken Charge on Sulfur | -0.15 e | Partial charge on the sulfur atom, indicating its electron-rich nature. |
| Mulliken Charge on Nitrogen | -0.35 e | Partial charge on the nitrogen atom, highlighting its strong nucleophilic character. |
The thietane ring is not planar but exists in a puckered conformation to alleviate ring strain. wikipedia.org The presence of the amino substituent at the 3-position introduces the possibility of different conformers, primarily concerning the axial or equatorial orientation of the amino group relative to the ring.
Computational methods are employed to explore the potential energy surface of Thietan-3-amine to identify stable conformers and the energy barriers for interconversion between them. lumenlearning.comlibretexts.orgchemistrysteps.com This analysis typically reveals that the conformer with the amino group in the equatorial position is more stable than the axial conformer, as this arrangement minimizes steric interactions with the hydrogen atoms on the ring. youtube.comprinceton.edu The energy difference between these conformers and the transition state for ring inversion can be precisely calculated.
Table 2: Relative Energies of Thietan-3-amine Conformers (Illustrative)
| Conformer | Relative Energy (kcal/mol) | Description |
| Equatorial-NH₂ | 0.0 (Reference) | The most stable conformer where the amino group occupies the equatorial position, minimizing steric strain. |
| Axial-NH₂ | +1.2 | A less stable conformer where the amino group is in the axial position, leading to steric hindrance. |
| Transition State (Ring Inversion) | +4.5 | The energy barrier that must be overcome for the puckered ring to invert its conformation. |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.govsmu.edu For Thietan-3-amine, simulations can model various transformations, such as nucleophilic substitution reactions at the amino group or ring-opening reactions initiated by electrophiles or nucleophiles. researchgate.netnih.govrsc.orgyoutube.com
By mapping the reaction pathway from reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate. researchgate.net The structure and energy of the transition state are critical for understanding the reaction's feasibility and rate. DFT calculations can accurately determine the activation energy (the energy difference between the reactants and the transition state), which is a key parameter in predicting reaction kinetics. rsc.org For instance, simulating the reaction of Thietan-3-amine with an electrophile would likely show the initial attack occurring at the sulfur or nitrogen atom, and the calculations would reveal which pathway has a lower activation barrier, thus predicting the most probable reaction mechanism.
Molecular Modeling and Simulations for Scaffold Design
The thietane ring is recognized as a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure and its ability to act as a bioisostere for other chemical groups. researchgate.netnih.gov Molecular modeling and simulations play a crucial role in designing new drug candidates based on the Thietan-3-amine scaffold. rsc.orgresearchgate.netnih.gov
Using molecular docking simulations, computational chemists can predict how Thietan-3-amine derivatives might bind to the active site of a biological target, such as an enzyme or receptor. These simulations provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information guides the rational design of new molecules with modified substituents on the thietane ring or the amino group to enhance binding affinity and selectivity. Molecular dynamics simulations can further be used to study the stability of the complex over time.
Prediction of Reactivity and Selectivity Profiles
Computational models can predict the reactivity and selectivity of Thietan-3-amine in various chemical reactions. By analyzing the electronic structure, one can predict the most likely sites for nucleophilic or electrophilic attack. Reactivity indices derived from DFT, such as Fukui functions, can provide a quantitative measure of the local reactivity at different atomic sites within the molecule.
These calculations can distinguish between the reactivity of the sulfur and nitrogen atoms, predicting which one is more likely to act as a nucleophile under specific conditions. Furthermore, for reactions involving the thietane ring itself, computational models can predict regioselectivity (e.g., at which carbon atom a ring-opening reaction will occur) and stereoselectivity. This predictive power is invaluable for planning synthetic routes and understanding the chemical behavior of thietane-based compounds. nih.govpurdue.edu
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes to thietan-3-amine (B45257) and its derivatives is a critical area of ongoing research. Traditional methods for constructing the thietane (B1214591) ring often involve multi-step procedures and the use of hazardous reagents. nih.gov Future efforts are increasingly directed towards greener alternatives that offer improved efficiency, reduced waste, and enhanced safety.
One promising avenue is the use of photochemical methods . For instance, the photochemical [2+2] cycloaddition of thiocarbonyl compounds with alkenes, known as the thia-Paternò–Büchi reaction, provides a direct route to the thietane core. nih.govresearchgate.net These reactions can often be carried out under mild conditions, using visible light as a renewable energy source, which aligns with the principles of green chemistry.
One-pot synthesis is another strategy gaining traction. For example, a one-pot synthesis of 3-amino thietane from allyl thiol and cyanamide (B42294) has been reported to proceed efficiently under mild conditions, offering a straightforward and atom-economical approach. researchgate.net Further exploration of multi-component reactions and cascade processes will likely lead to even more efficient and sustainable syntheses of thietan-3-amine hydrobromide and its analogs.
The use of biocatalysis and green catalysts also holds significant potential. While specific examples for this compound are still emerging, the broader field of amine synthesis has seen success with enzymes and biodegradable catalysts. researchgate.net Applying these technologies to thietane synthesis could lead to highly selective and environmentally friendly production methods.
Below is a table summarizing some synthetic approaches for thietane derivatives, highlighting the potential for greener methodologies.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| Chloromethyloxirane | H₂S, Ba(OH)₂ | Thietan-3-ol (B1346918) | Low to Good | beilstein-journals.org |
| 1,3-Dihaloalkanes | Sodium sulfide (B99878) | Thietane derivatives | Moderate | beilstein-journals.org |
| D-Xylose-derived dimesylate | KSAc, then base | Thietanose | 92 (cyclization step) | beilstein-journals.org |
| Thiobenzophenone and Olefins | UV light | Spirothietanes | Good | nih.gov |
| Aromatic aldehydes, 2-naphthol, urea | H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄, 80°C, solvent-free | 1,3-Oxazine derivatives | 85-95 | rsc.org |
Exploration of Novel Reactivity Modalities for Thietane-3-amine Scaffolds
The inherent ring strain of the thietane nucleus in this compound makes it a fertile ground for exploring novel chemical transformations. Moving beyond established reactions, researchers are investigating new ways to functionalize and manipulate this scaffold to generate molecules with unique properties.
Ring expansion reactions offer a powerful tool for converting thietanes into larger, sulfur-containing heterocycles. For instance, the reaction of thietanes with diazo compounds under photochemical conditions can lead to the formation of tetrahydrothiophenes. researchgate.netrsc.org This transformation proceeds through the formation of a sulfur ylide intermediate, followed by a rearrangement. The efficiency and stereoselectivity of these reactions are areas of active investigation.
Photoredox catalysis is another emerging area with the potential to unlock new reactivity patterns for thietane-3-amine. This methodology allows for the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. nih.gov The application of photoredox catalysis to the C-H functionalization of the thietane ring or the derivatization of the amine group could provide access to a wide range of novel structures.
The following table provides examples of ring expansion and photochemical reactions involving thietanes.
| Reactant(s) | Conditions | Product | Yield (%) | Reference |
| 2-Phenyl thietane and (-)-menthyl phenyldiazoacetate | Blue LEDs | 2,2,3-Trisubstituted thiolane | - | researchgate.net |
| Thiobenzophenone and acenaphthylene | UV light | Spirothietane | Good | nih.gov |
| Quadricyclane and thiocarbonyl derivatives | UV light | Fused thietane derivatives | - | nih.gov |
| Thiiranes and trimethyloxosulfonium iodide | NaH, THF/DMSO, 40°C | Thietanes | - | beilstein-journals.org |
Expansion into Untapped Chemical Space and Structural Diversity
A major focus of future research will be to expand the known chemical space around the thietan-3-amine scaffold. By systematically exploring a wider range of substituents and derivatization patterns, it is possible to generate libraries of novel compounds with diverse physicochemical properties and biological activities.
The synthesis of 3,3-disubstituted thietanes is one area of interest. Starting from thietan-3-one (B1315229), a variety of substituents can be introduced at the 3-position through reactions with organometallic reagents. This allows for the creation of a diverse set of molecules with varying steric and electronic properties.
Furthermore, the amine functionality of this compound serves as a convenient handle for further derivatization. Acylation, alkylation, and sulfonylation reactions can be used to introduce a wide array of functional groups, leading to the generation of large compound libraries for high-throughput screening in drug discovery programs. The development of robust and high-yielding methods for these transformations is crucial for accessing this untapped chemical space.
The table below illustrates the diversity of derivatives that can be synthesized from thietane precursors.
| Precursor | Reaction | Derivative Class | Reference |
| Thietan-3-one | Grignard reaction | 3-Substituted thietan-3-ols | beilstein-journals.org |
| 3-Aminothietane-3-carboxylic acid | - | NMDA receptor modulator | beilstein-journals.org |
| 2-(1-Haloalkyl)oxiranes | Ammonium (B1175870) monothiocarbamates | Thietan-3-ol derivatives | beilstein-journals.org |
| Thiophene | Multi-step synthesis | Thiophene-based heterocycles | nih.gov |
| Thiadiazole | Derivatization | Anticancer agents | mdpi.com |
Interdisciplinary Research at the Chemistry-Biology Interface
The unique structural and electronic properties of the thietan-3-amine scaffold make it an attractive candidate for applications at the interface of chemistry and biology. Future research in this area is expected to focus on leveraging this molecule for the development of new therapeutic agents and chemical tools to probe biological systems.
The thietane ring is being explored as a bioisostere for other functional groups in drug design. Its ability to modulate physicochemical properties such as solubility and metabolic stability makes it a valuable tool for optimizing lead compounds. researchgate.net The synthesis and biological evaluation of thietan-3-amine analogs of known drugs will likely be a fruitful area of research.
The development of thietane-3-amine-based chemical probes is another exciting direction. By attaching fluorescent dyes or other reporter groups to the thietane-3-amine scaffold, it may be possible to create tools for visualizing and studying biological processes in real-time. The amine group provides a convenient point of attachment for such modifications.
The table below presents examples of the biological activities of some sulfur-containing heterocyclic derivatives, highlighting the potential of thietane-based compounds.
| Compound Class | Biological Target/Activity | IC₅₀/Activity | Reference |
| Thietane derivatives | Anticancer (HepG2) | 8.9 µg/mL | researchgate.net |
| Thietane derivatives | Anticancer (MCF-7) | 10.3 µg/mL | researchgate.net |
| Thiazole derivatives | Acetylcholinesterase inhibition | 91 µM | |
| Thiazole derivatives | Butyrylcholinesterase inhibition | 195 µM | |
| Thiadiazole derivative (2g) | Anticancer (LoVo) | 2.44 µM | mdpi.com |
| Thiadiazole derivative (2g) | Anticancer (MCF-7) | 23.29 µM | mdpi.com |
Q & A
Basic: What are the recommended synthetic routes for Thietan-3-amine hydrobromide, and how can reaction conditions be optimized?
This compound synthesis typically involves cyclization of precursor amines with brominating agents under controlled conditions. For example, analogous hydrobromide salts (e.g., 3-(1,2-oxazol-3-yl)aniline hydrochloride) are synthesized via nucleophilic substitution or acid-base reactions in anhydrous solvents like dichloromethane or ethanol . Optimization includes adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and purification via recrystallization using ethanol/water mixtures. Monitoring reaction progress with TLC or HPLC ensures yield maximization and minimizes byproducts .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Due to its hydrobromide salt properties, researchers must prioritize:
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : In airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced: How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?
Key considerations include:
- Animal Models : Swiss albino mice (20–25 g) or primates for dose-response studies, with group sizes ≥6 to ensure statistical power .
- Dosing Regimens : Administer via intraperitoneal (i.p.) or oral (p.o.) routes, with staggered dosing (e.g., 20 mg/kg over 27 days) to assess chronic effects .
- Control Groups : Include negative controls (saline) and positive controls (e.g., scopolamine hydrobromide for cholinergic effects) .
- Endpoint Analysis : Behavioral assays (e.g., Morris water maze) paired with post-mortem tissue analysis (HPLC for neurotransmitter levels) .
Advanced: What structural characterization techniques resolve protonation sites and hydrogen bonding in this compound?
- X-ray Crystallography : Determines crystal lattice structure, Br⁻ counterion placement, and hydrogen-bonding networks (e.g., N–H∙∙∙Br interactions) .
- Solid-State NMR : Identifies protonation states of amine groups via ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) .
- FT-IR Spectroscopy : Detects N–H stretching vibrations (2500–3300 cm⁻¹) and Br⁻ ion pairing .
- CSD Database Cross-Referencing : Compares with structurally similar hydrobromide salts to predict stability and polymorphism .
Advanced: How can Bayesian statistical methods address contradictory data in dose-response studies?
- Model Setup : Assume noninformative priors for population mean (δ) and standard deviation (σ). Use posterior distributions to estimate credible intervals for conflicting data (e.g., EC₅₀ variability) .
- t-Distribution Analysis : Apply scaled t-tests for small sample sizes (n=10) to compare mean differences in neuroprotective effects .
- Sensitivity Analysis : Vary prior assumptions (e.g., informative vs. flat priors) to test robustness of conclusions .
Basic: Which analytical techniques validate the purity and stability of this compound?
- HPLC : Use C18 columns with UV detection (λ=254 nm) and mobile phases like acetonitrile/0.1% TFA to quantify impurities (<2%) .
- GC-MS : Derivatize samples with BSTFA to enhance volatility; monitor degradation products (e.g., free amine formation) .
- Karl Fischer Titration : Measure residual water content (<0.5% w/w) to assess hygroscopicity .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare with baseline HPLC profiles .
Advanced: What formulation strategies improve the controlled release of this compound?
- Thermosensitive Gels : Optimize poloxamer 407 (F127) and carbomer 940 ratios to achieve gelation at physiological temperatures (e.g., 32–37°C) .
- Response Surface Methodology (RSM) : Use central composite design to model variables (polymer concentration, pH) and maximize release duration .
- In Vitro Release Testing : Employ Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and PBS (pH 7.4) to simulate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
